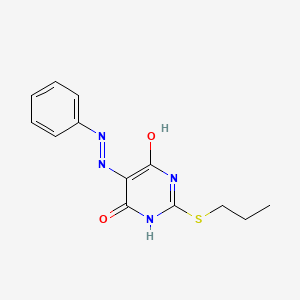
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone, also known as 6-hydroxy-5-phenyl-2-(propylthio)-4(3H)-pyrimidinone, is an organic compound with a unique chemical structure. It is a white, crystalline solid with a molecular weight of 269.3 g/mol. This compound is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Complex Formation and Protein Binding : A study on a similar pyrimidinone compound, 2-methyl-3H-5-hydroxy-6-carboxy-4-pyrimidinone ethyl ester (mhcpe), found that it forms stable complexes with V(IV)O2+ and interacts with human plasma proteins like transferrin and albumin. This highlights its potential in biochemical applications involving metal ion complexation and protein binding (Gonçalves et al., 2013).
Potential Biological Activities : Pyrimidinone derivatives have shown diverse biological activities. For instance, derivatives such as 6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinone exhibited activities like anti-inflammatory, antiarrhythmic, and antihyperlipidemic in animal models (Ranise et al., 1994).
Antimicrobial Testing : Another compound, 2-amino-6-hydroxymethyl-4-(3H)pyrido[3,2-d]pyrimidinone, synthesized from a similar pyrimidinone structure, was tested for antimicrobial activity, although it showed only weak inhibitory activity (Kelley & McLean, 1981).
Cofactor Role in Enzymatic Processes : Pyrimidines like 2,5,6-Triamino-4-pyrimidinone have been studied for their role as cofactors in enzymatic processes like phenylalanine hydroxylase, indicating their potential in biochemical research (Bailey & Ayling, 1978).
Corrosion Inhibition : Pyrimidine derivatives such as 6-amino-2-(benzylthio)-4(3H)-pyrimidinone have been synthesized and studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in materials science (Hou et al., 2019).
Eigenschaften
IUPAC Name |
4-hydroxy-5-phenyldiazenyl-2-propylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-2-8-20-13-14-11(18)10(12(19)15-13)17-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEZEXNTEBKOLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)N=NC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

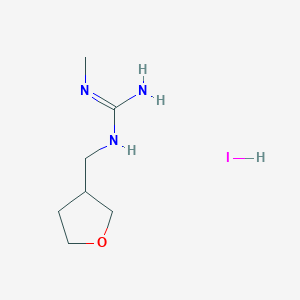
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2364992.png)
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2364994.png)
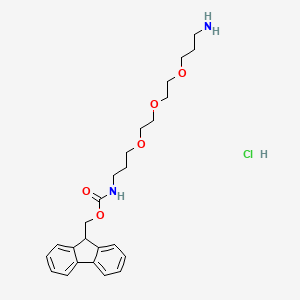
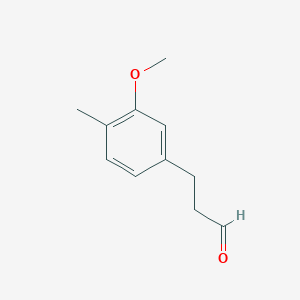
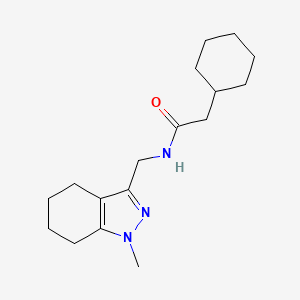
![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/no-structure.png)
![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)
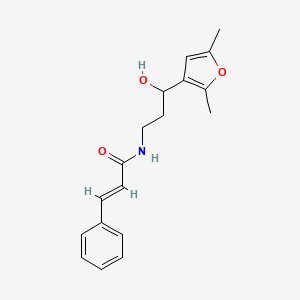

![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)